Product packaging for Asperazine(Cat. No.:)

Asperazine

Cat. No.: B1251591
M. Wt: 664.7 g/mol
InChI Key: AWMBNXCUMNOLQI-JQLKQZRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperazine is a biologically active, dimeric diketopiperazine alkaloid that was first isolated from a Caribbean sponge-derived culture of Aspergillus niger and later from the plant pathogenic fungus Pestalotiopsis theae . This complex natural product features a unique heterodimeric structure where two intricately decorated diketopiperazine subunits are connected, often at a challenging quaternary stereocenter . The main isomers of interest to researchers are (+)-asperazine, which contains a C3–C8' carbon-carbon bond, and (+)-asperazine A, which is characterized by a distinct C3–N1' linkage connecting the two subunits . The synthesis of these alkaloids presents a significant challenge in organic chemistry, primarily due to the steric crowding and the requirement for stereocontrolled formation of the central bond, inspiring the development of new synthetic methodologies . Recent synthetic efforts have focused on highly convergent strategies using late-stage heterodimerization of complex tetracyclic diketopiperazine fragments to successfully construct the core scaffold . The first total synthesis of (+)-asperazine A led to a revision of the sign and magnitude of its reported optical rotation, highlighting the value of synthetic campaigns in confirming and correcting the structural assignments of natural products . As a research chemical, this compound serves as a valuable compound for the study of complex natural product synthesis, stereoselective dimerization, and the development of novel Friedel-Crafts and other coupling reactions . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36N6O4 B1251591 Asperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H36N6O4

Molecular Weight

664.7 g/mol

IUPAC Name

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31+,32-,33+,39-,40-/m1/s1

InChI Key

AWMBNXCUMNOLQI-JQLKQZRRSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6C[C@H]7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Canonical SMILES

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Synonyms

asperazine

Origin of Product

United States

Natural Occurrence and Isolation of Asperazine

Fungal Sources of Asperazine and Related Congeners

This compound and its related congeners are predominantly produced by fungal species, with notable occurrences in Aspergillus strains from diverse habitats.

Aspergillus niger from Marine Habitats (e.g., Sponges)

This compound was first isolated in 1997 by Crews and co-workers from a saltwater culture of the fungus Aspergillus niger nih.gov. This specific strain of Aspergillus niger was obtained from a Caribbean Hyrtios sponge, such as Hyrtios proteus nih.govchem960.commetabolomicsworkbench.orgrsc.org. The discovery highlighted marine sponges as a promising source for novel natural products, including secondary metabolites from associated fungi metabolomicsworkbench.org. Research has also indicated that other congeners, such as this compound A, can be found in extracts from Aspergillus niger nus.edu.sg.

Endophytic Fungi as Producers (e.g., Aspergillus tubingensis)

Beyond marine-derived strains, this compound has also been found in endophytic fungi. For instance, Aspergillus niger strains hosted in the liverwort Heteroscyphus tener have been reported to produce this compound and this compound A chem960.comfishersci.be. More recently, this compound was isolated from Aspergillus tubingensis strain AN103, an endophytic fungus associated with the apple tree (Malus domestica) researchgate.net. This demonstrates the broader ecological distribution of this compound-producing fungi beyond strictly marine associations.

Methodologies for this compound Isolation from Biological Matrices

The isolation of this compound from its fungal sources involves a series of steps, including cultivation of the producing organism and subsequent extraction and purification of the compound.

Fermentation and Cultivation Strategies for Fungal Production

The production of this compound from fungal sources typically begins with fermentation. For the Aspergillus niger strain isolated from the Hyrtios proteus sponge, cultivation was performed in 1 L shake flasks containing 500 mL of malt (B15192052) extract broth prepared with filtered Monterey Bay seawater metabolomicsworkbench.org. The cultures were grown at 29 °C for 21 days metabolomicsworkbench.org. For endophytic fungi like Aspergillus tubingensis strain AN103, a solid rice medium has been successfully employed for fermentation researchgate.net. General cultivation strategies for fungal secondary metabolite production often involve optimizing parameters such as pH, temperature, nutrient supply, and aeration, with submerged fermentation being a common approach.

Extraction and Purification Techniques of this compound from Culture Broth

Following fermentation, this compound is extracted and purified from the fungal culture. For the Aspergillus niger marine isolate, the crude extracts underwent a methylene (B1212753) chloride partition metabolomicsworkbench.org. Subsequent purification steps often involve chromatographic techniques. Silica gel chromatography has been utilized for the initial purification of the residue nih.gov. For achieving high purity, particularly in the context of synthetic this compound, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) has been employed as a final purification step nih.gov. These methodologies are critical for separating this compound from the complex mixture of other metabolites present in the fungal broth.

Asperazine S Complex Molecular Architecture and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the initial assignment of chemical structures, providing detailed information about the atomic connectivity and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like Asperazine. It provides detailed information on the carbon-hydrogen framework and connectivity. hyphadiscovery.comnd.edu For this compound, both one-dimensional (1D) NMR, such as 1H NMR and 13C NMR, and two-dimensional (2D) NMR techniques are employed. omicsdi.orgsemanticscholar.orgcanterbury.ac.nz

1H NMR spectroscopy helps identify different types of protons and their environments, providing insights into the number of protons and their coupling patterns. hyphadiscovery.comnd.edu

13C NMR spectroscopy reveals the carbon skeleton of the molecule, indicating the different types of carbon atoms present. hyphadiscovery.comnd.eduresearchgate.net

2D NMR techniques are critical for establishing connectivity and spatial relationships:

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, indicating adjacent protons. hyphadiscovery.comnd.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, assigning proton signals to their respective carbons. hyphadiscovery.comnd.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, helping to establish connectivity across multiple bonds and identify quaternary carbons. hyphadiscovery.comnd.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space interactions between protons, which is crucial for determining relative stereochemistry and conformation. hyphadiscovery.comnd.edu

The comprehensive analysis of these NMR data allows researchers to piece together the complex molecular framework of this compound. hyphadiscovery.com

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. currenta.demdpi.com

High-resolution mass spectrometry (HRMS) precisely determines the molecular weight of this compound, allowing for the confident assignment of its molecular formula (C40H36N6O4). bidd.groupcurrenta.demdpi.com

Chemical degradation experiments involve breaking down a complex molecule into smaller, more manageable fragments using specific chemical reactions. canterbury.ac.nzslideshare.netchemrxiv.org This technique, often used in conjunction with spectroscopic methods, can be particularly useful for elucidating the structure of specific moieties or confirming the connectivity within a larger, intricate molecule like this compound. canterbury.ac.nzchemrxiv.org By analyzing the structures of these degradation products, chemists can infer details about the original compound's architecture, especially when dealing with challenging parts of the molecule or confirming stereochemical assignments. chemrxiv.org

Stereochemical Assignment and Absolute Configuration of this compound

The stereochemistry of natural products is paramount to their biological activity and often presents the most formidable challenge in structural elucidation.

This compound, like many complex natural products, possesses multiple chiral centers, which are carbon atoms bonded to four different groups. acs.orgrsc.org A particularly challenging aspect of this compound's architecture is the presence of stereogenic quaternary carbons, where a carbon atom is bonded to four other carbon atoms, each potentially having a distinct environment. nih.govacs.orgrsc.orgrsc.orggoogle.comnih.gov The precise assignment of the absolute configuration of these centers is critical for a complete structural understanding. Techniques such as detailed NMR analysis, particularly NOESY, can provide insights into the relative spatial arrangement of atoms. hyphadiscovery.com However, for definitive absolute configuration, often a comparison with known compounds or, more commonly, total synthesis, is required. brandeis.edunih.govacs.org

Total synthesis plays a pivotal role in the confirmation and, at times, revision of the proposed structures and absolute configurations of natural products. nih.govnih.govacs.orgresearchgate.netrsc.orgmit.edumit.edu For this compound, its total synthesis has been a crucial endeavor. The first total synthesis of (+)-Asperazine confirmed the structure originally proposed by Crews and co-workers. nih.gov Subsequent synthetic efforts have further refined the understanding of its stereochemistry. nih.gov

In some instances, the total synthesis of this compound and related dimeric diketopiperazine alkaloids has led to significant revisions. For example, the total synthesis of (+)-asperazine A by Movassaghi and co-workers led to a revision of the sign and magnitude of its reported optical rotation. researchgate.netrsc.org Similarly, the synthesis of (+)-pestalazine A, a congener of this compound, resulted in a revision of its structure from the originally reported polycyclic indole (B1671886). nih.govmit.edu These examples underscore the critical role of chemical synthesis in validating and correcting structural assignments derived from spectroscopic data, especially concerning complex stereochemical features like the C3-C8′ quaternary stereocenter. nih.gov The ability to construct these complex molecules in a controlled, enantioselective manner provides unambiguous proof of their absolute configuration. nih.govacs.org

Chemical Synthesis of Asperazine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Asperazine Core

Retrosynthetic analysis of this compound typically focuses on simplifying the complex dimeric diketopiperazine structure by identifying key bonds for disconnection. A primary consideration is the formation of the C3 quaternary carbon stereocenter, which links the two indole (B1671886) units. nih.gov Early retrosynthetic plans often envisioned the assembly of this core via an intramolecular Heck reaction, allowing for the formation of a highly congested quaternary carbon stereocenter. nih.gov

Another strategic disconnection involves the late-stage union of complex polycyclic diketopiperazines. researchgate.netmit.eduacs.orgnih.gov This modular approach aims to assemble the challenging quaternary stereocenter by coupling advanced fragments that already contain most of the target molecule's structural components. researchgate.netmit.eduacs.orgnih.govnih.gov Such strategies are often inspired by biogenetic hypotheses, aiming to mimic nature's fragment coupling processes. mit.edunih.gov

Key strategic disconnections often target:

The C3–C24 linkage, which forms the quaternary benzylic carbon of a cyclotryptophan fragment. nih.gov

The C3–N1′ linkage, a challenging bond due to the dual nucleophilic character of indoles at C3 and N1. researchgate.netnih.gov

The C3–C8′ Friedel–Crafts union, which connects heterodimeric diketopiperazines with a unique quaternary C3sp3–C8′sp2 juncture. researchgate.netmit.edunih.gov

These disconnections aim to simplify the target molecule into readily available or more easily synthesizable precursors, while addressing issues such as steric crowding at reactive sites and regioselectivity. mit.edunih.govscripps.edue3s-conferences.org

Total Synthesis Approaches to (+)-Asperazine

The total synthesis of (+)-asperazine has been achieved through various sophisticated methodologies, evolving from early endeavors to more advanced and convergent strategies.

One of the earliest successful total syntheses of (+)-asperazine (1) involved a pivotal diastereoselective intramolecular Heck reaction. nih.govchim.it This 22-step sequence, starting from readily available amino acid precursors, demonstrated the utility of the intramolecular Heck reaction for forming highly congested quaternary carbon stereocenters. nih.gov In this approach, the stereoselection was controlled by a substituent external to the nascent ring. nih.gov

A model study for this Heck cyclization utilized iodoanilide, which, when exposed to Pd(PPh3)4 and 1,2,2,6,6-pentamethylpiperidine (PMP) in N,N-dimethylacetamide (DMA) at 80 °C, efficiently produced oxindole (B195798) products. nih.gov The intramolecular Heck reaction offers advantages over intermolecular variants, including improved regioselectivity and stereoselectivity, and the ability to involve tri- and tetrasubstituted alkenes. libretexts.org The Overman group notably employed a Heck cyclization-based strategy to provide enantiomerically enriched C3-aryl oxindoles, which were instrumental in their landmark synthesis of (+)-asperazine. mit.edu

More recent synthetic efforts have focused on highly convergent and efficient strategies, often involving late-stage fragment couplings. researchgate.netmit.edunih.govmit.edu These approaches aim to rapidly assemble complex diketopiperazine subunits, minimizing the number of steps required after the critical bond-forming events. researchgate.netmit.eduacs.orgnih.gov

Advanced strategies for this compound synthesis have successfully employed directed regio- and diastereoselective coupling reactions. researchgate.netnih.govmit.edu

C3–N1′ Linkage: The formation of the C3–N1′ bond, which adjoins the diketopiperazine subunits in this compound A and pestalazine B, has been a particularly challenging aspect due to the intrinsic C3 and N1-nucleophilic character of indoles. researchgate.netnih.gov A highly convergent route to (+)-asperazine A and (+)-pestalazine B involved a directed regio- and diastereoselective C3–N1′ coupling of complex tetracyclic diketopiperazine components. researchgate.netnih.govmit.edursc.org This late-stage heterodimerization was achieved by designing tetracyclic diketopiperazines that enable C3-carbocation coupling of an electrophilic component to the N1′ locus of a nucleophilic fragment. researchgate.netnih.govmit.edu For instance, silver(I)-promoted activation of endo-tetracycles in the presence of an exo-tetracyclic component led to exclusive C3–N1′ fusion with complete stereochemical control. nih.gov A single electron-based approach utilizing copper wire and isopropanol (B130326) has also been reported for the synthesis of pyrroloindolines bearing a C3–N linkage, including (+)-asperazine A. nsf.govacs.org This method allows for high-yielding aminations regardless of steric or electronic demands. nsf.gov

C3–C8′ Friedel–Crafts Union: Another significant strategy involves the late-stage C3–C8′ Friedel–Crafts union of polycyclic diketopiperazines. researchgate.netmit.edunih.govacs.org This modular approach allows for rapid and highly convergent assembly at the challenging quaternary stereocenter. researchgate.netmit.eduacs.orgnih.gov The success of this carbon-carbon bond formation is notable given the substantial steric crowding at both reactive sites and the need for regioselective addition of C8′ over N1′ to the C3 carbocation. mit.edunih.govacs.org The use of indoline (B122111) π-nucleophiles has been crucial in this context to enhance nucleophilicity and overcome unselective Friedel-Crafts dimerizations. mit.edunih.gov

The construction of quaternary carbon stereocenters, especially all-carbon quaternary stereocenters, remains a significant challenge in organic synthesis due to their inherent steric hindrance and the difficulty in controlling stereochemistry. nih.govrsc.orgnih.govmdpi.com this compound possesses such a challenging C3 quaternary stereocenter. nih.govresearchgate.netmit.eduacs.orgnih.govnih.gov

Synthetic strategies have focused on developing efficient asymmetric catalytic methods. rsc.org The intramolecular Heck reaction, as seen in early this compound syntheses, is a prime example of a method capable of forming highly congested quaternary carbon stereocenters. nih.govchim.it More advanced approaches, such as the late-stage C3–N1′ and C3–C8′ couplings, also demonstrate complete stereochemical control in securing the tetrasubstituted C3-stereogenic center. nih.gov The use of advanced diketopiperazine tetracycles in these convergent strategies allows for rapid and highly convergent assembly at this challenging stereocenter. researchgate.netmit.eduacs.orgnih.gov

Nickel-catalyzed reductive coupling protocols have emerged as powerful tools for C–C bond formation, offering mild conditions and broad substrate scope. nih.govresearchgate.netchemrxiv.orgoaes.cc These reactions typically involve two carbon electrophiles as coupling partners. oaes.cc

For this compound, a nickel-catalyzed reductive coupling protocol has been utilized as a key step for the direct construction of the C3a–C7′sp2 bond, furnishing diaryl-substituted quaternary carbon centers with significant steric hindrance. nih.govresearchgate.net This streamlined access to the core structure of heterodimeric tryptophans under mild reaction conditions makes this strategy highly promising for the concise synthesis of other oligomeric pyrroloindoline alkaloids. nih.govresearchgate.net Nickel-catalyzed reductive cross-coupling reactions can proceed through various mechanisms, often involving different nickel oxidation states and the generation of carbon radicals. oaes.ccorganic-chemistry.org These methods are generally high-yielding, tolerant of various functional groups, and can be performed without preformed organometallic reagents. organic-chemistry.org

Advanced and Convergent Strategies for this compound Synthesis

Synthesis of this compound Derivatives and Structurally Related Diketopiperazines

The synthesis of this compound (PubChem CID: 11308351) and its derivatives involves sophisticated strategies to construct their challenging polycyclic frameworks and quaternary stereocenters. Several notable total syntheses have been reported, each employing distinct key reactions and fragment coupling approaches.

Another prominent strategy for the enantioselective total synthesis of this compound and its analogues utilizes a late-stage C3–C8′ Friedel–Crafts union of polycyclic diketopiperazines vulcanchem.comcore.ac.ukrsc.org. This modular approach allows for the rapid and highly convergent assembly of complex polycyclic diketopiperazines in nearly their final forms, effectively constructing the challenging quaternary stereocenter characteristic of these dimeric alkaloids. The success of this method is attributed to the effective use of an indoline π-nucleophile, which minimizes competing reaction pathways despite the presence of a highly reactive C3 carbocation core.ac.uk.

More recently, gram-scale asymmetric syntheses of this compound and related diketopiperazine alkaloids have been achieved using a nickel-catalyzed reductive coupling protocol nih.govmit.edujst.go.jp. This method allows for the direct construction of the C3sp3–C7′sp2 bond, forming diaryl-substituted quaternary carbon centers with significant steric hindrance. This streamlined access to the core structure of heterodimeric tryptophans under mild reaction conditions highlights its potential for the concise synthesis of other complex oligomeric pyrroloindoline alkaloids with unique C3a–C7′ linkages jst.go.jp.

General methods for synthesizing 2,5-diketopiperazines (PubChem CID: 7817), which form the core of this compound, typically involve the cyclization of dipeptides through amide bond formation nih.govacs.org. Other approaches include N-alkylation and C-acylation nih.gov. These cyclic dipeptides are often formed from the condensation of two α-amino acids acs.org.

Comparative Analysis of Synthetic Efficiency and Stereocontrol in this compound Routes

The nickel-catalyzed reductive coupling developed by Gong and Peng represents a significant advancement in terms of synthetic efficiency and practicality nih.govmit.edujst.go.jp. This method enables gram-scale asymmetric syntheses in approximately 10 steps, directly forming the sterically hindered C3sp3–C7′sp2 bond. The mild reaction conditions and streamlined access to the core structure underscore its high efficiency and potential for broader application in synthesizing complex diketopiperazine alkaloids jst.go.jp.

Table 1: Comparative Analysis of this compound Synthetic Routes

Synthetic RouteKey Coupling/ReactionLinkage FormedNumber of StepsOverall YieldStereocontrol FeatureReference
Overman's SynthesisIntramolecular Heck ReactionC3 quaternary center221.0%External stereocenter controls diastereoselection wikipedia.orgnih.govreadthedocs.iograntome.com
Movassaghi's C3–N1' CouplingDirected HeterodimerizationC3–N1'107-10%Regio- and diastereoselective late-stage fragment assembly chem960.comrsc.org
Movassaghi's C3–C8′ Friedel–CraftsFriedel–Crafts UnionC3–C8′11 (for this compound)6.8% (for this compound)Indoline π-nucleophile for regio- and stereocontrol vulcanchem.comcore.ac.ukmit.edu
Gong & Peng's Ni-catalyzed CouplingNi-catalyzed Reductive CouplingC3sp3–C7′sp2~10Not specified (gram-scale)Asymmetric synthesis of sterically hindered quaternary centers nih.govmit.edujst.go.jp

Biosynthetic Investigations of Asperazine

Putative Biosynthetic Pathways Leading to Asperazine Scaffold

This compound is characterized by its dimeric diketopiperazine structure, which is typically derived from tryptophan units. The biosynthesis of this compound is believed to proceed through pathways involving the dimerization of tryptophan-derived precursors. Structurally, this compound shares similarities with other dimeric diketopiperazines such as WIN 64821 and ditryptophenaline (B161596), suggesting common biosynthetic strategies, particularly in the formation of the core scaffold nih.govnih.gov. For example, some dimeric diketopiperazines exhibit C3–N1' linkages, while others, like (+)-asperazine and (+)-pestalazine A, feature a C3–C7 linkage nih.gov. The formation of the quaternary carbon stereocenter (C3), which links the two tryptophan-derived fragments, is a critical and challenging aspect of this compound's chemical synthesis, implying a complex enzymatic mechanism in its natural production nih.govnih.gov.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) in Aspergillus Species

The production of secondary metabolites in fungi, including this compound, is often controlled by specific biosynthetic gene clusters (BGCs). Whole-genome sequencing efforts have been instrumental in identifying putative BGCs in Aspergillus species. For instance, in Aspergillus tubingensis G131, a putative this compound secondary metabolite cluster (cluster 46) has been proposed based on genomic analysis researchgate.netnih.gov. These BGCs typically contain genes coding for backbone enzymes (e.g., nonribosomal peptide synthases, NRPS), enzymes with known functions (e.g., oxidoreductases, methyltransferases, cytochrome P450s), transcription factors, and transporters researchgate.net.

Research indicates that the putative this compound BGC in A. tubingensis G131 shows homology with the fumitremorgin biosynthesis cluster identified in Aspergillus fumigatus Af293 and the ditryptophenaline production cluster in Aspergillus flavus researchgate.net. Despite the identification of these clusters, many fungal BGCs remain "silent" under laboratory conditions, meaning their products are not readily observed, necessitating genetic experiments to confirm their involvement in metabolite synthesis researchgate.netnih.govresearchgate.net.

Table 1: Putative this compound Biosynthetic Gene Cluster Components (Based on A. tubingensis G131 Cluster 46)

Gene TypePutative Function
Backbone EnzymeCore enzymatic machinery (e.g., NRPS)
Cytochrome P450 (450)Oxidation, ring formation, structural diversification
Methyltransferase (MT)Methylation
Dehydratase (Dhy)Dehydration reactions
Hydrolase (H)Hydrolysis
Oxidoreductase (OR)Oxidation/Reduction reactions
Transcription FactorRegulation of gene expression within the cluster
TransporterExport of the synthesized metabolite
Hypothetical ProteinFunction yet to be determined

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The formation of this compound involves a series of enzymatic transformations, with specific enzymes catalyzing critical steps in the assembly and modification of the scaffold.

Cytochrome P450 monooxygenases (P450s or CYPs) play a crucial role in the biosynthesis of a vast array of natural products, including alkaloids. These heme-containing enzymes are known for catalyzing diverse oxidation reactions that contribute significantly to the structural complexity and diversification of alkaloids nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com. In alkaloid biosynthesis, P450s are involved in various transformations, including:

Oxygenation: Introducing hydroxyl groups into molecules, leading to heavy oxygenation of alkaloid structures nih.govresearchgate.netnih.gov.

Ring Formation, Expansion, and Breakage: Catalyzing the formation of new rings, expanding existing ones, or breaking rings, thereby generating new alkaloid scaffolds nih.govresearchgate.netnih.gov.

C-C and C-N Bond Formation: Some P450s, like NzeB from Streptomyces species, have been shown to catalyze both intermolecular carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, which is relevant for the dimerization steps in compounds like this compound researchgate.net.

Substrate Specificity: P450 enzymes can exhibit relaxed substrate specificity, allowing for the diversification of dimeric compounds, as seen in other diketopiperazine alkaloids nih.govresearchgate.net.

In the context of this compound biosynthesis, P450 enzymes are likely involved in the oxidative steps required for the dimerization of tryptophan-derived units and the subsequent cyclization and structural modifications that lead to the complex polycyclic this compound scaffold nih.govresearchgate.netresearchgate.net.

The primary precursors for this compound biosynthesis are tryptophan-derived units nih.govnih.govresearchgate.net. This compound is a dimeric diketopiperazine, meaning it is formed from two units that originate from tryptophan. Specifically, L-tryptophan is considered the biogenetic precursor for both tryptophan fragments that comprise the this compound molecule nih.govnih.gov. The biosynthesis typically involves the condensation of amino acids, likely facilitated by nonribosomal peptide synthetases (NRPSs), to form diketopiperazine intermediates, which then undergo further modifications and dimerization researchgate.net. The subsequent dimerization and cyclization reactions, often involving the indole (B1671886) moiety of tryptophan, are key steps in forming the characteristic polycyclic this compound scaffold nih.govresearchgate.netacs.org.

Genomic and Metabolomic Approaches for Pathway Elucidation and Engineering

Genomic and metabolomic approaches are powerful tools for unraveling complex biosynthetic pathways and for engineering microorganisms for enhanced production or novel compound synthesis.

Genomics: Whole-genome sequencing of Aspergillus species, such as A. tubingensis G131, has allowed for the identification of numerous putative secondary metabolite BGCs, including the one proposed for this compound researchgate.netnih.gov. Comparative genomic analysis helps in identifying shared or unique clusters across different strains and species, providing insights into evolutionary relationships and potential for diverse metabolite production researchgate.netnih.govmdpi.comcore.ac.ukhelsinki.fi. The post-genomic era has revealed a large number of BGCs in fungal genomes, many of which are "silent" under laboratory conditions. Genomic data guides the development of strategies to activate these silent clusters and link them to their corresponding metabolites researchgate.netnih.govresearchgate.netcore.ac.uknih.gov.

Metabolomics: Metabolomics, particularly mass spectrometry-based approaches, is used to identify and quantify the small-molecule metabolites produced by an organism mdpi.comnih.gov. By combining metabolomic analysis with genetic manipulation (e.g., gene deletion or overexpression), researchers can correlate specific genes or BGCs with the production of particular compounds researchgate.netmdpi.comcore.ac.uk. This integrated approach helps in elucidating the steps of a biosynthetic pathway by identifying key intermediates and end products. For Aspergillus tubingensis G131, biochemical analysis using LC-MS has confirmed the production of this compound under laboratory conditions, supporting the genomic prediction of its BGC nih.gov.

Pathway Elucidation and Engineering: The integration of genomic and metabolomic data is crucial for elucidating the complete biosynthetic pathway of this compound. Once the genes involved in the pathway are identified and their functions characterized, these pathways can be engineered. This can involve heterologous expression in more amenable host organisms (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to confirm gene functions, scale up production, or modify the pathway to produce valuable analogs nih.govresearchgate.netcore.ac.uk. Such engineering efforts aim to overcome challenges associated with low natural yields or the difficulty of chemical synthesis nih.gov.

Advanced Analytical Methodologies in Asperazine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to Asperazine research, enabling its separation from complex fungal extracts and the precise quantification of isolated compounds.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the preparative isolation of this compound and the analytical assessment of its purity. In the context of total synthesis, reverse-phase HPLC is crucial for verifying the identity of the synthetic product. A common method involves comparing the synthetic compound against a sample of the natural isolate to see if they co-elute from the HPLC column, providing strong evidence of structural identity nih.gov.

For the discovery of new this compound analogues, such as Asperazines D-H from the fungus Aspergillus caelatus, researchers employ different HPLC systems. For instance, an ultra-high-performance liquid chromatography (UHPLC) system equipped with a phenyl-hexyl column has been successfully used for the separation of these related compounds acs.org. The purity of the isolated fractions is often assessed using the data collected from the HPLC run, ensuring that subsequent spectroscopic analysis is performed on a homogenous sample.

ParameterCondition 1 (Purity/Identity Confirmation)Condition 2 (Separation of Analogues)
System Reverse-Phase HPLCUHPLC-DAD-QTOFMS
Stationary Phase (Column) C18Poroshell 120 phenyl-hexyl (250 × 2.1 mm i.d., 2.7 μm)
Mobile Phase 31% MeCN / 69% H₂O (v/v)Linear gradient from 10% acetonitrile (B52724) in water (buffered with 20 mM formic acid) to 100% acetonitrile
Flow Rate Not specified0.35 mL min⁻¹
Temperature Not specified60 °C
Detection Not specified (typically UV)Diode Array Detector (DAD) and Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS)

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is indispensable for determining the molecular structure of this compound. A combination of techniques is required to piece together its complex architecture, from the molecular formula to the precise stereochemistry.

The initial structural assignment of this compound was accomplished through a combination of Nuclear Magnetic Resonance (NMR) experiments, mass spectrometry, and chemical degradation nih.gov. High-Resolution Mass Spectrometry (HRMS) is typically the first step, providing the exact molecular formula. For example, the molecular formula for this compound D was determined to be C₄₂H₄₀N₆O₄ through HRMS analysis acs.org.

One-dimensional (1D) NMR spectroscopy (¹H and ¹³C NMR) provides critical information about the chemical environment of hydrogen and carbon atoms in the molecule. Further, two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between different parts of the molecule, for instance, confirming the position of methyl groups on nitrogen atoms in this compound D acs.org.

Other spectroscopic methods play complementary roles. Ultraviolet (UV) spectroscopy can indicate the presence of specific chromophores within the molecule; this compound D, for instance, shows absorption maxima at 237 and 287 nm acs.org. Circular Dichroism (CD) spectroscopy is particularly valuable for comparing the absolute configuration of synthetic and natural samples, as it is highly sensitive to the three-dimensional arrangement of atoms. The near-identical CD spectra of synthetic and natural (+)-Asperazine were a key piece of evidence in confirming its structure nih.gov.

TechniqueInformation Obtained for this compound ResearchExample Finding
Mass Spectrometry (MS/HRMS) Provides molecular weight and exact molecular formula; fragmentation patterns reveal structural motifs.This compound D was assigned the molecular formula C₄₂H₄₀N₆O₄ acs.org.
¹H and ¹³C NMR Reveals the chemical environment and number of hydrogen and carbon atoms.Spectra of synthetic this compound compared favorably to the natural isolate in multiple solvents nih.govacs.org.
2D NMR (e.g., HMBC) Establishes long-range connectivity between atoms to build the molecular skeleton.Confirmed the position of two additional methyl groups in this compound D acs.org.
UV Spectroscopy Identifies the presence of light-absorbing functional groups (chromophores).This compound D showed absorption maxima at 237 and 287 nm acs.org.
Circular Dichroism (CD) Provides information on the stereochemistry and absolute configuration of chiral molecules.CD spectra of synthetic and natural (+)-Asperazine were nearly identical, confirming the absolute configuration nih.gov.

Integration of Hyphenated Analytical Platforms in Natural Product Characterization

The characterization of novel natural products like this compound from complex biological extracts is greatly accelerated by the use of hyphenated analytical platforms. These systems physically couple a separation technique (like liquid chromatography) with a spectroscopic detection technique (like mass spectrometry), allowing for the acquisition of rich datasets from minute amounts of material nih.govresearchgate.netnih.gov.

In this compound research, an MS-guided isolation procedure is a powerful strategy. This involves analyzing the crude fungal extract using a hyphenated system like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify ions corresponding to potentially new or interesting compounds acs.org. The retention times and mass-to-charge ratios of these target ions are then used to guide the preparative HPLC fractionation, allowing researchers to specifically isolate the compounds of interest for full structural elucidation.

The use of Ultra-High-Performance Liquid Chromatography–Diode Array Detection–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QTOFMS) represents a highly integrated platform. This technique was instrumental in the discovery of Asperazines D–F acs.org. As the UHPLC separates the components of the extract, the DAD detector collects UV-Vis spectra while the QTOF mass spectrometer simultaneously acquires high-resolution mass spectra and tandem mass spectra (MS/MS). This provides a wealth of structural information in a single analysis, allowing for the rapid identification of known compounds and the characterization of new analogues based on their fragmentation patterns and retention times acs.orgfrontiersin.org. This approach significantly reduces the time and resources required for natural product discovery compared to traditional methods.

Future Perspectives in Asperazine Research

Opportunities in Stereoselective Organic Synthesis

The total synthesis of asperazine and its related dimeric diketopiperazines presents considerable challenges due to their highly congested quaternary stereocenters and unique carbon-carbon (C-C) or carbon-nitrogen (C-N) linkages mit.edunih.govnih.govmit.edu. This compound, for instance, features a challenging quaternary C3-C8′ juncture or C3-N1' linkage between its heterodimeric diketopiperazine units mit.edunih.govmit.edu.

Recent advancements in stereoselective organic synthesis have provided promising strategies to overcome these obstacles. The concise, enantioselective total synthesis of (+)-asperazine has been achieved through the development of late-stage C3–C8′ Friedel–Crafts unions of polycyclic diketopiperazines mit.edumit.edu. This modular approach allows for rapid and highly convergent assembly at the challenging quaternary stereocenter, efficiently overcoming substantial steric crowding at reactive sites mit.edumit.edu. Another critical development involves directed regio- and diastereoselective C3–N1′ coupling of complex tetracyclic diketopiperazine components, enabling late-stage heterodimerization with complete stereochemical control nih.govmit.edursc.org. This method has been successfully applied to the first total synthesis of (+)-asperazine A nih.govmit.edursc.org. Furthermore, divergent total syntheses of this compound and related compounds have been enabled by nickel-catalyzed reductive coupling of tertiary alkyl chlorides, offering short, gram-scale asymmetric syntheses researchgate.net. The efficiency of intramolecular Heck reactions has also been highlighted as a pivotal step in forming highly congested quaternary-carbon stereocenters during this compound synthesis nih.govnih.gov.

These synthetic breakthroughs not only confirm the proposed structures of natural asperazines but also provide access to sufficient quantities of the compound and its analogs for comprehensive biological studies nih.govnih.gov. Future opportunities lie in developing even more efficient, atom-economical, and enantioselective methods, potentially through novel catalytic asymmetric reactions, to access a broader range of this compound stereoisomers and derivatives. This will facilitate in-depth structure-activity relationship (SAR) studies and the exploration of new chemical space.

Advances in Biosynthetic Engineering and Pathway Manipulation

Understanding and manipulating the biosynthetic pathway of this compound offers a powerful avenue for its sustainable production and the generation of novel analogs. The putative this compound secondary metabolite (SM) cluster, designated as cluster 46, has been identified in Aspergillus tubingensis G131 researchgate.net. This cluster contains genes coding for backbone enzymes, enzymes with known functions, transcription factors, and transporters, providing a genetic blueprint for this compound biosynthesis researchgate.net.

Advances in biosynthetic engineering and genetic manipulation techniques are crucial for exploiting fungal secondary metabolite production. Strategies such as activating silent fungal biosynthetic gene clusters (BGCs) through alteration of culture conditions, epigenetic manipulation, co-cultivation, heterologous expression, and transcriptional regulator manipulation have shown promise in discovering unidentified fungal secondary metabolites nih.gov. For instance, overexpression of specific transcription factors can activate silent gene clusters, leading to the production of new secondary metabolites nih.gov.

The elucidation of complete biosynthetic pathways allows for the heterologous reconstitution and engineering of these pathways in more convenient host organisms, such as Aspergillus nidulans, Saccharomyces cerevisiae, or Escherichia coli mdpi.comdtu.dk. This enables scalable production of target compounds and facilitates the engineering of pathways for efficient analog generation mdpi.com. The development of efficient genome editing systems, like CRISPR-Cas9, in Aspergillus species further enhances the ability to precisely manipulate genes within biosynthetic clusters, allowing for targeted gene deletions and the creation of single- or multigene knockout libraries researchgate.netnih.gov. Future research will focus on fully elucidating the enzymatic steps involved in this compound biosynthesis and leveraging these genetic tools to create engineered microbial cell factories capable of producing this compound and its diverse derivatives with improved yields and tailored structures.

Expanding the Scope of Biological Evaluation for Novel Therapeutic Targets (excluding clinical development aspects)

This compound has demonstrated a range of biological activities, making it a compelling subject for expanded biological evaluation. Early studies indicated modest cytotoxicity against liver hepatocellular carcinoma HepG2 and cervical carcinoma CaSki cells nih.govmdpi.com. Notably, this compound has also shown inhibitory effects on HIV-1 replication in C8166 cells, exhibiting a stronger antiviral effect than indinavir (B1671876) nih.govmdpi.com. Furthermore, it has demonstrated antifungal activities against various phytopathogens, including Fusarium oxysporum f.sp. lycopersici, Botrytis cinerea, Gibberella saubinetti, Magnaporthe grisea, and Alternaria solani nih.govmdpi.com.

The future of this compound's biological evaluation lies in systematically exploring its potential against a broader spectrum of novel therapeutic targets. For example, this compound and other hexahydropyrrolo-[2,3-b]-indole containing alkaloids have been virtually screened as potential inhibitors against multiple SARS-CoV-2 viral targets, including the main protease (Mpro) and RNA polymerase (RdRp), showing promising binding affinities chemrxiv.org. This highlights the potential for repurposing or discovering new applications for this compound in emerging health crises.

Expanding the scope of biological evaluation should involve:

Target Identification and Mechanism of Action Studies: Delving deeper into the molecular targets and precise mechanisms by which this compound exerts its observed activities (e.g., anticancer, antiviral, antifungal).

High-Throughput Screening: Utilizing advanced screening platforms to test this compound and its synthetic or biosynthetically engineered analogs against a wide array of disease-relevant targets, including enzymes, receptors, and cellular pathways implicated in various conditions beyond those already explored.

Structure-Activity Relationship (SAR) Exploration: Systematically synthesizing and evaluating this compound derivatives with subtle structural modifications to identify key pharmacophores responsible for specific biological effects. For instance, studies on misszrtine A, a related indole (B1671886) alkaloid, have shown that functional groups on indole nitrogen can significantly affect cytotoxicity, providing insights for SAR frontiersin.org. This will guide the rational design of more potent and selective compounds.

Investigation of Other Pathogens and Diseases: Exploring this compound's activity against a wider range of bacterial, viral, and parasitic infections, as well as its potential in inflammatory, neurodegenerative, or metabolic disorders, based on its chemical class and known bioactivities of related natural products.

By focusing on these areas, researchers can uncover the full therapeutic potential of this compound, identifying novel applications and contributing to the development of new lead compounds for drug discovery.

Q & A

What are the key methodological advancements in the total synthesis of (+)-asperazine?

Basic Research Focus
The total synthesis of (+)-asperazine has been achieved through modular strategies involving Friedel-Crafts coupling , silver(I)-mediated ionization , and late-stage heterodimerization . Key breakthroughs include:

  • AgSbF6-catalyzed C3 bromoionization to generate reactive carbocations for C3–C8′ bond formation, achieving yields up to 67% .
  • Reductive ring-opening protocols using MsOH/Et₃SiH to selectively unravel tetracycles while preserving stereochemistry .
  • Overman’s Heck cyclization , which introduced the C3 quaternary stereocenter with high diastereoselectivity in a 22-step synthesis .
    These methods prioritize regioselectivity and scalability, enabling multi-milligram syntheses of asperazine and analogs .

How do researchers address discrepancies in spectroscopic data during structural elucidation of this compound analogs?

Advanced Research Focus
Discrepancies in NMR chemical shifts and optical rotations often arise during structural validation. For example:

  • Synthetic (+)-iso-pestalazine A showed a 1H NMR shift of δ 6.82 (C15′) vs. δ 7.10 in the originally reported pestalazine A, prompting structural revision .
  • Optical rotation differences (+99° vs. +203°) between synthetic and natural isolates led to re-evaluation of stereochemical assignments .
    Resolution involves 2D NMR (COSY, HSQC) for connectivity validation and comparative CD spectroscopy to confirm absolute configurations .

What strategies are employed to achieve regioselective C3–C8′ bond formation in dimeric diketopiperazine alkaloids?

Advanced Research Focus
Regioselectivity is controlled via:

  • Ortho-directed Friedel-Crafts coupling , where electron-donating groups on indole fragments direct C8′ over C2′ or C7′ addition .
  • Ni-catalyzed reductive coupling of tertiary alkyl chlorides, enabling C3–C7′ bonds under mild conditions with minimal steric interference .
  • Reversible diketopiperazine cyclization , which locks intermediates into reactive conformations for selective C3–C8′ dimerization .

What are the primary challenges in maintaining stereochemical integrity during the late-stage assembly of this compound derivatives?

Advanced Research Focus
Challenges include:

  • Steric crowding at the C3 quaternary center, which complicates nucleophilic additions. This is mitigated using bulky N-protecting groups (e.g., Cbz) to shield reactive sites .
  • Competitive N1′ or C2′ coupling , addressed via Ag(I)-activated bromides to enhance C8′ reactivity .
  • Epimerization during ring-opening , minimized by optimizing acid exposure time (e.g., MsOH over TFA) .

How do cytotoxicity profiles of this compound compare to its structural analogs, and what methodological approaches are used to assess this?

Basic Research Focus
this compound exhibits moderate cytotoxicity:

  • CC₅₀ values of 6.2 µg/mL against HeLa cells and 18.4 µg/mL against leukemia cells, outperforming this compound A (CC₅₀ = 40.7–50.2 µg/mL) .
  • Assays include MTT viability tests and flow cytometry to measure apoptosis in HUVEC and K-562 cell lines .
    Structural variations (e.g., C3–N1′ vs. C3–C8′ linkages) significantly influence bioactivity .

What evidence supports the revision of (+)-pestalazine A’s structure based on synthetic studies?

Advanced Research Focus
Synthetic (+)-pestalazine A (optical rotation +211°) matched natural isolate data (+203°), whereas earlier reports misassigned it as (+)-iso-pestalazine A (+99°). Key evidence includes:

  • 1H NMR alignment of C11/C15 signals (δ 4.32 and δ 3.85) with isolation data .
  • HRMS confirmation of molecular formula (C₃₂H₃₂N₄O₄) and X-ray crystallography for absolute configuration .

What role do silver(I) catalysts play in the modular synthesis of this compound-related compounds?

Basic Research Focus
AgSbF₆ facilitates:

  • Bromide ionization at C3 to generate carbocations for Friedel-Crafts coupling, achieving 41–48% yields of heterodimers .
  • Suppression of oligomerization by enhancing electrophilicity at C8′, reducing side products to <10% .
    This method is scalable, with gram-scale syntheses reported .

How do biosynthetic hypotheses influence the design of synthetic routes to this compound?

Advanced Research Focus
Biogenetic models inspired late-stage dimerization strategies:

  • Oxidative radical coupling mimics fungal enzymatic pathways but lacks regiocontrol. Ionic pathways (e.g., Friedel-Crafts) better replicate natural C3–C8′ linkages .
  • Modular tetracycles derived from L-tryptophan enable rapid diversification, as seen in the synthesis of pestalazines and naseseazines .

What are the limitations of current C3–N1′ coupling strategies in accessing diverse this compound analogs?

Advanced Research Focus
C3–N1′ coupling faces:

  • Low yields (5–10%) due to competing C2′/C7′ additions, addressed using 6-bromo-2-chloroindole to block undesired sites .
  • Incompatibility with N1-protected indoles , resolved via DTBMP additives to stabilize intermediates .
  • Scalability issues , partially overcome by Pd/C-mediated hydrogenolysis .

What analytical techniques are critical for confirming the regiochemistry of dimeric this compound derivatives?

Basic Research Focus
Key techniques include:

  • 2D NMR (NOESY, HMBC) to map through-space and through-bond correlations, confirming C3–C8′ connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • Optical rotation comparisons to natural isolates for stereochemical confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.